N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide is a complex organic compound that belongs to the class of pyrazino[2,3-f][1,10]phenanthroline derivatives. These compounds are known for their unique structural framework, which makes them valuable in various scientific and industrial applications. The presence of the aminohexyl group and the pyrazino[2,3-f][1,10]phenanthroline core imparts distinct chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Pyrazino[2,3-f][1,10]phenanthroline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazino[2,3-f][1,10]phenanthroline core.
Introduction of the Aminohexyl Group: The aminohexyl group is introduced through nucleophilic substitution reactions, where a suitable hexylamine derivative reacts with the pyrazino[2,3-f][1,10]phenanthroline core.
Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions, typically using carboxylic acid derivatives and coupling agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of DNA interactions and as a probe for biological imaging.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide involves its interaction with molecular targets such as metal ions and biological macromolecules. The compound can chelate metal ions, forming stable complexes that exhibit unique electronic and photophysical properties. In biological systems, it may interact with DNA and proteins, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 2,3-bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)pyrazino[2,3-f][1,10]phenanthroline (tCz-DPPN)
- 2,3-bis(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)pyrazino[2,3-f][1,10]phenanthroline (Ac-DPPN)
- 2,3-bis(4-(10H-phenoxazin-10-yl)phenyl)pyrazino[2,3-f][1,10]phenanthroline (PXZ-DPPN)
Uniqueness
N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide is unique due to the presence of the aminohexyl group, which imparts additional functionality and reactivity. This makes it distinct from other pyrazino[2,3-f][1,10]phenanthroline derivatives, which may lack this specific functional group.
Properties
CAS No. |
923566-43-2 |
---|---|
Molecular Formula |
C21H22N6O |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-(6-aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-3-carboxamide |
InChI |
InChI=1S/C21H22N6O/c22-9-3-1-2-4-10-25-21(28)16-13-26-19-14-7-5-11-23-17(14)18-15(20(19)27-16)8-6-12-24-18/h5-8,11-13H,1-4,9-10,22H2,(H,25,28) |
InChI Key |
NCROAXXBGWCDCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C4=NC(=CN=C24)C(=O)NCCCCCCN)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.